Eseroline salicylate

Description

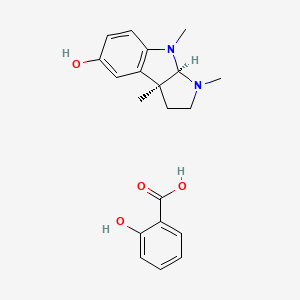

Structure

2D Structure

Properties

CAS No. |

70310-72-4 |

|---|---|

Molecular Formula |

C20H24N2O4 |

Molecular Weight |

356.4 g/mol |

IUPAC Name |

(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;2-hydroxybenzoic acid |

InChI |

InChI=1S/C13H18N2O.C7H6O3/c1-13-6-7-14(2)12(13)15(3)11-5-4-9(16)8-10(11)13;8-6-4-2-1-3-5(6)7(9)10/h4-5,8,12,16H,6-7H2,1-3H3;1-4,8H,(H,9,10)/t12-,13+;/m1./s1 |

InChI Key |

PKOSEEVRKBWPEY-KZCZEQIWSA-N |

Isomeric SMILES |

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)O)C)C.C1=CC=C(C(=C1)C(=O)O)O |

Canonical SMILES |

CC12CCN(C1N(C3=C2C=C(C=C3)O)C)C.C1=CC=C(C(=C1)C(=O)O)O |

Origin of Product |

United States |

Molecular Mechanisms of Eseroline Salicylate Action

Acetylcholinesterase (AChE) Interactions and Enzymatic Inhibition

Eseroline's interaction with acetylcholinesterase (AChE) is characterized by its reversible and competitive inhibition of the enzyme. nih.govpatsnap.com This section explores the kinetics, subtype selectivity, and binding characteristics of this interaction.

Competitive Inhibition Kinetics and Reversibility of AChE Binding

Eseroline (B613827) acts as a competitive inhibitor of AChE, meaning it vies with the natural substrate, acetylcholine (B1216132), for the same active site on the enzyme. nih.govpatsnap.com This binding is transient, forming a stable but reversible complex that temporarily deactivates the enzyme. patsnap.com The inhibition by eseroline is rapidly reversible; its inhibitory action is fully developed in less than 15 seconds and, upon dilution, maximum enzymatic activity is restored within the same timeframe. nih.gov This rapid reversibility contrasts with the more sustained inhibition seen with its parent compound, physostigmine (B191203). nih.gov

Kinetic studies have revealed that while eseroline and its analogue eserine have similar affinities for binding to the AChE active center, the rates of association and dissociation for eseroline are significantly higher—by two orders of magnitude. nih.gov This difference is attributed to the less hindered "gliding" of eseroline into the active site gorge compared to eserine, which is impeded by the mobility of its carbamoyl (B1232498) tail and its interactions with residues lining the gorge. nih.gov

Differential Inhibition of Cholinesterase Subtypes: Acetylcholinesterase versus Butyrylcholinesterase

Eseroline demonstrates marked selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE). nih.gov It is a potent inhibitor of AChE from various sources, including electric eel, human red blood cells, and rat brain. In contrast, its inhibitory effect on horse serum BuChE is extremely weak. nih.gov For instance, the inhibition constant (Ki) for eseroline with horse serum BuChE is approximately 208 µM, whereas for AChE from electric eel, human red blood cells, and rat brain, the Ki values are 0.15 µM, 0.22 µM, and 0.61 µM, respectively. nih.gov This indicates a significantly higher affinity for AChE.

| Enzyme Source | Cholinesterase Subtype | Inhibition Constant (Ki) (µM) | Reference |

|---|---|---|---|

| Horse Serum | Butyrylcholinesterase (BuChE) | 208 +/- 42 | nih.gov |

| Electric Eel | Acetylcholinesterase (AChE) | 0.15 +/- 0.08 | nih.gov |

| Human Red Blood Cells | Acetylcholinesterase (AChE) | 0.22 +/- 0.10 | nih.gov |

| Rat Brain | Acetylcholinesterase (AChE) | 0.61 +/- 0.12 | nih.gov |

Enzymatic Active Site Binding Characteristics and Molecular Recognition

The active site of AChE is situated at the base of a deep and narrow gorge, approximately 20 Å deep, lined with numerous aromatic residues. mdpi.comebi.ac.uk Within this gorge, there are two main binding sites: the catalytic active site (CAS) and the peripheral anionic site (PAS). ebi.ac.uk The CAS contains the catalytic triad (B1167595) (Serine, Histidine, and Glutamate) responsible for the hydrolysis of acetylcholine. mdpi.com

Eseroline's inhibitory activity is comparable in selectivity, potency, and kinetics to the phenolic agent edrophonium, suggesting a similar mode of interaction with the AChE active site. nih.gov The binding of inhibitors like eseroline within the active site is often governed by hydrophobic interactions with aromatic residues. researchgate.net For instance, residues such as Trp86 and Tyr337 in the hydrophobic pocket of human AChE are crucial for accommodating ligands like physostigmine and its analogs. researchgate.net The interaction with these residues is a key determinant of the ligand's binding affinity and inhibitory potency.

Opioid Receptor Modulation and Agonist Activity

In addition to its effects on cholinesterase, eseroline functions as an opioid agonist, primarily through its interaction with mu-opioid receptors. wikipedia.org

Mechanisms of Mu-Opioid Receptor Agonism

Eseroline produces potent analgesic effects that are mediated through the μ-opioid receptor. wikipedia.org Mu-opioid receptors are G-protein-coupled receptors (GPCRs) that, upon activation by an agonist, trigger a cascade of intracellular signaling events. resed.esnih.gov When an agonist like eseroline binds to the receptor, it induces a conformational change that facilitates the dissociation of GDP from the Gα subunit of the associated G-protein complex and its replacement with GTP. nih.gov This leads to the dissociation of the Gα-GTP complex from the βγ dimer. mdpi.com

Both the active Gα-GTP and the βγ complex then interact with various downstream effectors. nih.gov A key pathway involves the inhibition of adenylyl cyclase by the Gα subunit, which reduces the intracellular levels of cyclic AMP (cAMP). mdpi.commdpi.com Furthermore, the βγ subunit can directly modulate ion channels, such as opening G-protein-gated inwardly rectifying potassium (GIRK) channels, which leads to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. nih.gov Activation of presynaptic mu-opioid receptors can also inhibit the release of excitatory neurotransmitters. mdpi.com These actions collectively contribute to the analgesic and other opioid-like effects of eseroline.

Ligand-Receptor Binding Dynamics and Selectivity

The binding of opioid ligands to the mu-opioid receptor is a dynamic process involving specific interactions with amino acid residues within the receptor's binding pocket. mdpi.com A crucial interaction for many opioid ligands is an ionic bond between the protonated amine of the ligand and a conserved aspartate residue (D147) in the receptor. mdpi.com The binding affinity of a ligand is also influenced by hydrophobic interactions with the receptor. mdpi.com

While detailed studies on the specific binding dynamics and selectivity profile of eseroline at the mu-opioid receptor are not extensively available in the provided search results, the general principles of opioid receptor binding apply. The structure of the ligand, including the size and properties of its various chemical groups, determines its fit within the binding pocket and its ability to induce the conformational changes necessary for receptor activation. mdpi.comnih.gov The selectivity of an opioid ligand for different opioid receptor subtypes (mu, delta, kappa) is also dictated by these structural features and the corresponding differences in the binding pockets of the receptor subtypes. nih.gov

Pharmacological Antagonism by Opioid Receptor Blockers

The opioid-like effects of eseroline are directly challenged and reversed by opioid receptor antagonists. Research demonstrates that the antinociceptive (pain-relieving) properties of eseroline, observed in the rat hot plate test following either subcutaneous or intracerebral administration, are reversed by the non-selective opioid antagonist, naloxone (B1662785). nih.gov

Further investigation into this interaction revealed that the apparent pA2 values of naloxone against both eseroline and morphine were identical. nih.gov This equivalency strongly suggests that eseroline exerts its analgesic effects by acting on the same opioid receptors as morphine. nih.gov In in-vitro studies using isolated tissues, eseroline's opiate agonist activity was also confirmed. It inhibited electrically stimulated contractions in the isolated longitudinal muscle strip of the guinea pig ileum and the nictitating membrane of the cat; these inhibitory effects were also antagonized by naloxone. nih.gov This body of evidence confirms that eseroline's analgesic action is mediated through its agonist activity at opioid receptors, which can be effectively blocked by classical opioid antagonists.

Investigating Dual Cholinergic and Opioid System Interactions

Eseroline possesses a unique dual-action pharmacological profile, functioning as both an opioid agonist and a weak, reversible inhibitor of acetylcholinesterase (AChE). wikipedia.orgnih.gov This dual activity results in complex interactions between the cholinergic and opioid neurotransmitter systems.

Eseroline's interactions with neurotransmitter systems can be both synergistic and antagonistic.

Synergistic and Potentiating Effects : By inhibiting AChE, eseroline increases the synaptic concentration of acetylcholine (ACh), which can potentiate the effects of exogenously applied acetylcholine on smooth muscle. nih.gov In addition to this mechanism, eseroline has been identified as an allosteric potentiating ligand (APL) of nicotinic acetylcholine receptors (nAChR). nih.gov This means it can enhance the receptor's response to acetylcholine by binding to a site distinct from the primary ACh binding site. nih.gov

Antagonistic Effects : The compound demonstrates classic opioid agonist effects, such as inhibiting neurally evoked muscle contractions, an action that is reversed by naloxone. nih.gov However, in a seemingly paradoxical manner, eseroline's anticholinesterase activity can lead to antagonistic effects against other opioids. For instance, it was found to antagonize the inhibitory action of normorphine on the longitudinal muscle strip. nih.gov This highlights a complex interplay where the compound's cholinergic-enhancing properties can counteract the opioid-mediated effects of other drugs.

The crosstalk between the cholinergic and opioid systems mediated by eseroline is founded on its dual capacity to bind to µ-opioid receptors as an agonist and to reversibly inhibit the AChE enzyme. wikipedia.orgnih.gov Eseroline's inhibition of AChE is competitive and rapidly reversible, with the inhibitory action being fully developed in less than 15 seconds and maximum enzymatic activity being regained within 15 seconds after dilution. nih.gov

At the cellular level, eseroline demonstrates a classic presynaptic opioid action by reducing the release of acetylcholine from the myenteric plexus, even in preparations where cholinesterases were already inhibited by physostigmine. nih.gov This finding illustrates a direct modulation of cholinergic terminals via opioid receptor activation. The structural rigidity of eseroline contributes to its high selectivity, showing an approximately 2000-fold greater affinity for AChE compared to butyrylcholinesterase (BuChE). nih.gov This contrasts with acyclic opioids like methadone, which are significantly more selective for BuChE. nih.gov

Synergistic and Antagonistic Effects on Neurotransmitter Systems

Mechanisms of Neuronal Cell Modulation and Induced Cellular Changes

Beyond its receptor-mediated activities, eseroline directly modulates neuronal cells, inducing cytotoxic effects through distinct cellular mechanisms.

Eseroline has been shown to compromise cell membrane integrity, leading to a dose- and time-dependent leakage of the cytosolic enzyme Lactic Acid Dehydrogenase (LDH) from neuronal cells. va.govnih.govmedchemexpress.com This effect, a key indicator of cytotoxicity, has been documented in several cultured neuronal cell lines, including mouse neuroblastoma N1E-115, rat glioma C6, and neuroblastoma-glioma hybrid NG 108-15. nih.gov In these studies, eseroline was found to be comparatively more toxic than its parent compound, physostigmine. nih.govresearchgate.net The concentration required to elicit 50% LDH leakage varies between cell types, indicating differential sensitivity to eseroline's toxicity. nih.govresearchgate.net

Table 1: Eseroline Concentration for 50% LDH Leakage in 24 Hours This table is interactive. You can sort and filter the data.

| Cell Line | Cell Type | Eseroline Concentration (µM) for 50% LDH Leakage | Source(s) |

|---|---|---|---|

| NG-108-15 | Neuroblastoma-Glioma Hybrid | 40 - 75 | researchgate.net, nih.gov |

| N1E-115 | Mouse Neuroblastoma | 40 - 75 | researchgate.net, nih.gov |

In conjunction with inducing LDH leakage, eseroline prompts the release of other intracellular molecules. Research shows that eseroline causes the release of adenine (B156593) nucleotides from neuronal cells. va.govnih.gov This phenomenon is closely linked to a depletion of intracellular Adenosine (B11128) Triphosphate (ATP). nih.gov Studies on N1E-115 cells demonstrated that a one-hour treatment with 0.3 mM eseroline resulted in a loss of over 50% of cellular ATP, an event that preceded the detectable leakage of LDH. nih.govresearchgate.net This suggests that the loss of ATP is a primary event in the mechanism of eseroline-induced neuronal cell death. nih.govebi.ac.uk

Furthermore, eseroline stimulates the release of the neurotransmitter 5-hydroxytryptamine (5-HT), or serotonin, from neuronal cells. medchemexpress.comchemsrc.commedchemexpress.com This effect has been observed in vivo, where the administration of eseroline to cats resulted in an increased release of 5-HT from the cerebral cortex. medchemexpress.com

Table 2: Summary of Eseroline-Induced Cellular Changes This table is interactive. You can sort and filter the data.

| Cellular Effect | Molecule(s) Released / Affected | Key Finding | Cell / System Studied | Source(s) |

|---|---|---|---|---|

| Membrane Damage | Lactic Acid Dehydrogenase (LDH) | Dose- and time-dependent leakage | Neuronal Cell Lines (N1E-115, C6, NG 108-15) | va.gov, nih.gov, medchemexpress.com |

| Energy Depletion | Adenine Nucleotides / ATP | >50% loss of ATP precedes LDH leakage | N1E-115 Cells | researchgate.net, nih.gov |

Cellular Energetic Perturbations Involving ATP Dynamics

Eseroline, a metabolite of the anticholinesterase drug physostigmine, has been shown to induce significant perturbations in cellular energetics, specifically concerning the dynamics of adenosine triphosphate (ATP). nih.gov Research indicates that eseroline's toxic effects, particularly on neuronal cells, are closely linked to a substantial loss of intracellular ATP. nih.gov

Studies utilizing neuronal cell cultures, such as mouse neuroblastoma N1E-115 cells, have demonstrated that treatment with eseroline leads to a rapid and severe depletion of ATP. nih.gov For instance, exposure of N1E-115 cells to 0.3 mM eseroline for a duration of one hour resulted in a greater than 50% loss of cellular ATP. nih.gov This depletion of ATP precedes other markers of cell death, such as the leakage of lactate (B86563) dehydrogenase (LDH), suggesting that the disruption of cellular energy metabolism is a primary mechanism of eseroline-induced toxicity. nih.gov

The impact of eseroline on cellular viability is dose-dependent, with neuronal cells exhibiting particular sensitivity. nih.gov Concentrations of eseroline as low as 75 microM have been observed to cause extensive damage to neuronal cell lines. nih.gov The mechanism appears to involve a generalized loss of cellular ATP, which is critical for maintaining essential cellular functions. nih.gov

Further investigations have revealed that in addition to ATP depletion, eseroline also prompts the release of adenine nucleotides from cells. nih.gov When cells are prelabeled with [14C]adenine, exposure to eseroline results in an increased release of these radiolabeled nucleotides, providing further evidence of its disruptive effect on nucleotide metabolism and cellular integrity. nih.gov The concentrations required to elicit a 50% release of adenine nucleotides from NG-108-15 and N1E-115 cells over 24 hours were found to be in the range of 40 to 75 microM. nih.gov

The following table summarizes the observed effects of eseroline on ATP levels and adenine nucleotide release in different cell lines.

| Cell Line | Eseroline Concentration | Duration of Exposure | Observed Effect |

| Mouse neuroblastoma N1E-115 | 0.3 mM | 1 hour | >50% loss of cellular ATP nih.gov |

| Neuroblastoma-glioma hybrid NG 108-15 | 40 - 75 µM | 24 hours | 50% release of adenine nucleotides nih.gov |

| Mouse neuroblastoma N1E-115 | 40 - 75 µM | 24 hours | 50% release of adenine nucleotides nih.gov |

These findings collectively indicate that a key molecular mechanism of eseroline's action involves the profound disruption of cellular ATP dynamics, leading to a state of energetic crisis that culminates in cell death, particularly within neuronal populations. nih.gov

Structure Activity Relationship Sar Studies of Eseroline Salicylate

Conformational Analysis and Molecular Geometry of the Pyrroloindole Core

The rigid tricyclic pyrroloindole ring system is a crucial structural component of eseroline (B613827) and its parent compound, physostigmine (B191203). The specific three-dimensional arrangement of this core dictates the orientation of key functional groups and their ability to interact with receptor binding sites. The stereochemistry at the two carbons where the five-membered rings fuse is of particular importance for biological activity. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Modeling of Eseroline Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dibru.ac.inui.ac.id While specific QSAR studies focusing exclusively on a series of eseroline salicylate (B1505791) analogues are not extensively documented, numerous QSAR analyses have been performed on the closely related physostigmine analogues, which share the same pyrroloindole scaffold. science.govresearchgate.net These studies provide valuable insights into the structural requirements for acetylcholinesterase inhibition.

These QSAR models typically employ a range of molecular descriptors to quantify various aspects of the chemical structure. The goal is to develop a predictive model that can guide the design of new, more potent, and selective compounds. dibru.ac.in

| Descriptor Type | Examples of Descriptors Used in Physostigmine Analogue QSAR Studies | Information Encoded |

|---|---|---|

| Topological | Wiener index, Kappa indices, Chi indices | Molecular size, shape, and branching |

| Electronic | Dipole moment, Partial atomic charges | Distribution of electrons and polarity |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity and ability to cross cell membranes |

| Steric | Molecular volume, Surface area | Three-dimensional size and shape of the molecule |

The findings from these QSAR studies on related compounds underscore the importance of the carbamoyl (B1232498) group and the stereochemistry of the pyrroloindole core for potent AChE inhibition. For instance, a cyclic alkyl carbamate (B1207046) derivative of eseroline was found to be a highly effective and selective AChE inhibitor. spandidos-publications.com

Comparative Structure-Activity Analysis with Physostigmine and Morphine Derivatives

Eseroline's unique pharmacological profile is best understood through a comparative analysis with its parent compound, physostigmine, and the classic opioid agonist, morphine. unifi.it While all three molecules exhibit analgesic properties, the underlying mechanisms and structural determinants of their activity differ significantly.

Eseroline vs. Physostigmine: Eseroline is a metabolite of physostigmine. wikipedia.org The primary structural difference is the presence of a hydroxyl group on the benzene (B151609) ring of eseroline, whereas physostigmine has a methylcarbamate group at the same position. wikipedia.orgnih.gov This seemingly minor change has profound pharmacological consequences. Physostigmine is a potent, albeit reversible, inhibitor of acetylcholinesterase, leading to its cholinomimetic effects. wikipedia.org In contrast, eseroline's acetylcholinesterase inhibition is weak and readily reversible. However, eseroline exhibits potent analgesic effects mediated through the μ-opioid receptor, an activity not prominent with physostigmine at therapeutic doses. unifi.it

| Compound | Primary Mechanism of Action | Key Structural Feature for Primary Action | Opioid Agonist Activity | AChE Inhibitory Activity |

|---|---|---|---|---|

| Eseroline Salicylate | Dual: Opioid agonist and weak AChE inhibitor | Pyrroloindole core with hydroxyl group | Potent (μ-opioid receptor) | Weak and reversible |

| Physostigmine | AChE inhibitor | Pyrroloindole core with methylcarbamate group | Negligible at therapeutic doses | Potent and reversible |

| Morphine | Opioid agonist | Pentacyclic morphinan (B1239233) core | Potent (μ-opioid receptor) | Weak |

Ab Initio Quantum-Chemical Investigations of Electrostatic Potential and Interaction Energies

Ab initio quantum-chemical calculations provide a powerful theoretical framework for investigating the electronic properties of molecules and their interactions at a fundamental level. numberanalytics.comnih.gov Such studies have been performed on eseroline and morphine to elucidate the structure-activity relationships governing their analgesic effects. These calculations focus on the molecular electrostatic potential (MEP) and the interaction energy with water. The MEP is a key determinant of how a molecule interacts with its biological target, as it reflects the distribution of charge within the molecule.

A key study performed ab initio self-consistent field molecular orbital (SCF-MO) calculations to determine the electrostatic potential and interaction energies for eseroline and morphine. The results of these calculations provide a quantitative basis for comparing the electronic features of these two analgesic molecules.

The calculations revealed that both eseroline and morphine possess a negative electrostatic potential minimum near the phenolic oxygen atom. This region of negative potential is a key feature for interaction with the opioid receptor. The study also calculated the interaction energy of these molecules with a water molecule to model their behavior in an aqueous biological environment.

| Compound | Calculated Property | Finding | Implication for Biological Activity |

|---|---|---|---|

| Eseroline | Electrostatic Potential Minimum | Located near the phenolic oxygen | Important for receptor recognition and binding |

| Morphine | Electrostatic Potential Minimum | Located near the phenolic oxygen | Shared feature with eseroline, suggesting a common interaction point |

| Eseroline | Interaction Energy with Water | Favorable interaction, indicating hydrophilicity | Influences solubility and transport to the receptor site |

| Morphine | Interaction Energy with Water | Favorable interaction, indicating hydrophilicity | Influences solubility and transport to the receptor site |

These theoretical investigations, by providing a detailed picture of the electronic landscape of eseroline, complement experimental SAR studies and contribute to a more profound understanding of its dual pharmacological action.

Synthetic Approaches and Biosynthetic Pathways Relevant to Eseroline Salicylate

Chemical Synthesis of Eseroline (B613827) and Related Analogues

The total synthesis of eseroline, a metabolite of physostigmine (B191203), has been a subject of extensive research, largely driven by the pharmacological relevance of the hexahydropyrrolo[2,3-b]indole alkaloid family. semanticscholar.org The core challenge lies in the construction of the tricyclic ring system and the precise installation of stereocenters.

The construction of the hexahydropyrrolo[2,3-b]indole core is the defining challenge in the synthesis of eseroline and its analogues. Various strategies have been developed since the pioneering work of Percy Lavon Julian.

One of the earliest and most influential methods, developed by Julian in 1935 for the total synthesis of physostigmine, remains a foundational approach. wikipedia.org This strategy often involves the introduction of a β-aminoethyl group equivalent at the C-3 position of a 1,3-dimethyloxindole precursor. clockss.org A key step in Julian's synthesis was the cyclization to form the pyrroloindole core.

Alternative approaches have been explored to build this complex scaffold. Lobo, Prabhakar, and their research group have reported several syntheses of related alkaloids, investigating different methods for core construction. researchgate.net One such method began with N-acetyl-γ-tryptophan methyl ester, which already contains all the necessary carbon atoms for the pyrroloindole core. researchgate.net Cyclization of this precursor, promoted by tert-butyl hypochlorite (B82951), successfully formed the desired ring system. researchgate.net Other notable strategies include the use of a 3,3-sigmatropic rearrangement of an enolate derived from a hydroxamic acid derivative to create a crucial oxindole (B195798) intermediate. clockss.org

The table below summarizes key synthetic strategies for the pyrroloindole core.

| Synthetic Strategy | Key Precursor(s) | Key Reaction(s) | Reference(s) |

| Julian's Synthesis | 1,3-Dimethyloxindole derivative | Introduction of a β-aminoethyl group, cyclization | , wikipedia.org, clockss.org |

| Lobo & Prabhakar's Approach | N-acetyl-γ-tryptophan methyl ester | tert-Butyl hypochlorite promoted cyclization | researchgate.net |

| Sigmatropic Rearrangement | O-acyl derivative of a hydroxamic acid | 3,3-Sigmatropic rearrangement | clockss.org |

| Harley-Mason Synthesis | 2,5-Dimethoxyacetophenone | Condensation with ethyl cyanoacetate, subsequent cyclizations and reductions | semanticscholar.org |

Regioselectivity, the control over the site of chemical reactions, and stereochemical control are critical for the synthesis of biologically active eseroline. numberanalytics.com The natural (–)-eseroline possesses a specific three-dimensional arrangement, with the (3aS,8aR) configuration being essential for the biological activity of its parent compound, physostigmine.

Achieving the correct stereochemistry is a primary focus of synthetic efforts. In asymmetric syntheses, chiral auxiliaries or catalysts are employed to influence the formation of one enantiomer over the other. ethz.ch For example, asymmetric alkylation at the C(3) position of a racemic oxindole intermediate has been explored using chiral alkylating agents to induce a diastereomeric excess. researchgate.net Phase transfer catalysis using chiral quaternary salts derived from Cinchona alkaloids has also been attempted to establish the chiral quaternary center at C-3a, although with limited success in some cases. clockss.org The separation of racemic mixtures, often through the crystallization of diastereomeric salts, is another common strategy to obtain the optically pure enantiomer. researchgate.net

The functionalization of the aromatic ring, specifically the introduction of the hydroxyl group at the C-5 position to yield eseroline, is another key regioselective step. This is often accomplished by using a precursor with a pre-installed methoxy (B1213986) or other ether group at the desired position (e.g., esermethole), which is then cleaved in a late-stage step of the synthesis to reveal the free phenol. semanticscholar.org

Strategies for Pyrroloindole Core Construction

Metabolic and Degradation Pathways of Physostigmine to Eseroline

Eseroline is a primary metabolite and degradation product of physostigmine. nih.govnih.gov Its formation occurs predominantly through the hydrolysis of the carbamate (B1207046) ester linkage present in the parent molecule.

Physostigmine is susceptible to hydrolysis, a reaction that cleaves its carbamate functional group. wikipedia.orgnih.gov This process is catalyzed by cholinesterases in biological systems and can also occur non-enzymatically in aqueous solutions. nih.gov The reaction involves the cleavage of the ester bond, yielding two main products: eseroline and methylcarbamic acid.

The rate of this hydrolysis is influenced by several factors, including pH. The reaction is accelerated in alkaline media due to the increased nucleophilic attack by hydroxide (B78521) ions on the carbamate's carbonyl group. Physostigmine is readily absorbed and undergoes this hydrolytic cleavage, with a significant portion of a dose being broken down within a couple of hours in the human body. nih.gov

| Reaction Type | Conditions | Products | Influencing Factors |

| Hydrolysis | Aqueous solution, enzymatic (cholinesterases) or non-enzymatic | Eseroline, Methylcarbamic acid | pH, temperature, light exposure |

Eseroline itself is a phenolic compound and is highly susceptible to further degradation, primarily through oxidation. The presence of the hydroxyl group on the aromatic ring makes it prone to oxidation, especially in the presence of oxygen or light.

The oxidation of eseroline is a cascade reaction that produces colored derivatives. The initial oxidation product is a red-colored compound known as rubreserine. This indicates the instability of eseroline under aerobic conditions. Further prolonged exposure can lead to the formation of other colored products, such as eserine blue and eserine brown.

Given the instability of eseroline, stabilizing agents are often required in formulations. Antioxidants, such as sodium sulfite (B76179) or ascorbic acid, can mitigate this oxidative cascade by acting as free-radical scavengers. The degradation of physostigmine and its metabolite eseroline generally follows first-order kinetics. Oxidation is a common degradation pathway for many pharmaceuticals, often initiated by radical species and involving complex mechanisms. nih.govresearchgate.net

| Reaction Stage | Reagents/Conditions | Products | Visual Indicator |

| Primary Oxidation | Oxygen, light | Rubreserine | Solution turns red |

| Secondary Oxidation | Prolonged exposure | Eserine blue, Eserine brown | Color shifts to blue, then brown |

Hydrolysis Pathways Leading to Eseroline Formation

Biosynthesis of the Salicylate (B1505791) Moiety

Salicylic (B10762653) acid (SA) and its conjugate base, salicylate, are secondary metabolites produced by a wide range of organisms, including plants, fungi, and bacteria. nih.govencyclopedia.pubresearchgate.net The biosynthetic pathways, while varying between organism types, universally utilize chorismate, a key intermediate from the shikimate pathway, as the starting precursor. nih.govencyclopedia.pub

In many bacteria, such as Pseudomonas and Bacillus species, the biosynthesis of salicylic acid is linked to the production of iron-chelating molecules called siderophores. nih.govencyclopedia.pub The most common pathway involves two key enzymatic steps. First, the enzyme isochorismate synthase (ICS) converts chorismate into its isomer, isochorismate. encyclopedia.pubresearchgate.net Subsequently, the enzyme isochorismate pyruvate (B1213749) lyase (IPL) catalyzes the conversion of isochorismate into salicylic acid and pyruvate. encyclopedia.pub In some bacteria, like Mycobacterium, a single bifunctional enzyme, salicylate synthase (SAS), directly converts chorismate to salicylate. nih.govresearchgate.net

Plants also synthesize salicylic acid from chorismate, primarily through the isochorismate synthase (ICS) pathway located in plastids. encyclopedia.pubresearchgate.net This pathway is crucial for the plant's defense responses against pathogens. nih.gov Although plants and bacteria share the common precursor (chorismate) and a key enzyme (ICS), the subsequent steps and cellular locations of the pathways can differ. encyclopedia.pub

Chorismate Pathway and Isochorismate Intermediates in Salicylate Biosynthesis

The biosynthesis of salicylic acid (salicylate), a key component of eseroline salicylate, originates from the shikimate pathway, with chorismate serving as a crucial starting precursor. encyclopedia.pubmdpi.com This pathway is a central metabolic route in bacteria, fungi, and plants for the production of aromatic amino acids and various secondary metabolites. encyclopedia.pub Chorismate stands at a metabolic crossroads, connecting primary metabolism with secondary metabolism. encyclopedia.pubmdpi.com

In both bacteria and plants, the initial dedicated step in salicylate biosynthesis is the conversion of chorismate into its isomer, isochorismate. encyclopedia.pubmdpi.comnsf.gov This transformation is catalyzed by the enzyme Isochorismate Synthase (ICS). encyclopedia.pubtandfonline.com While plants and bacteria share this common precursor, the subsequent steps to synthesize salicylic acid diverge significantly. mdpi.comnih.gov In bacteria, the production of salicylate is frequently associated with the synthesis of siderophores, which are small molecules that chelate iron. mdpi.comnih.gov

Genetic and biochemical studies have firmly established that the bulk of salicylic acid in organisms like Arabidopsis is produced from isochorismate. tandfonline.com In bacteria, isochorismate is a direct intermediate that is further processed to yield salicylate. nsf.gov For instance, in bacteria such as Pseudomonas aeruginosa, the synthesis of salicylate from chorismate is a two-step process that proceeds via the isochorismate intermediate. nsf.gov

Enzymatic Transformations and Salicylate Synthase Characterization

The enzymatic conversion of chorismate to salicylate in bacteria primarily follows two distinct pathways. mdpi.com The first is a two-step process involving two separate enzymes. The second pathway utilizes a single bifunctional enzyme. mdpi.comnih.gov

In some bacteria, such as Pseudomonas aeruginosa, chorismate is first converted to isochorismate by Isochorismate Synthase (ICS), encoded by the pchA gene. encyclopedia.pubmdpi.comnsf.gov Subsequently, a second enzyme, Isochorismate Pyruvate Lyase (IPL), encoded by pchB, catalyzes the conversion of isochorismate to salicylic acid and pyruvate. encyclopedia.pubnsf.govtandfonline.com

In other bacteria, including Yersinia enterocolitica and Mycobacterium tuberculosis, a single bifunctional enzyme known as Salicylate Synthase (SAS) directly transforms chorismate into salicylate. encyclopedia.pubmdpi.comnih.gov This enzyme performs both the isomerization of chorismate to isochorismate and the subsequent elimination of pyruvate in a single catalytic cycle, with isochorismate acting as a bound intermediate. osti.govrcsb.orgasm.orgnih.gov These enzymes are part of a larger group of chorismate-utilizing enzymes known as the MST (menaquinone, siderophore, and tryptophan) family. encyclopedia.pubacs.org

Detailed characterization of these salicylate synthases has provided insight into their mechanisms.

Irp9 from Yersinia enterocolitica : This enzyme was identified as a bifunctional salicylate synthase that converts chorismate to salicylate. asm.orgnih.gov Biochemical characterization of the recombinant Irp9 protein confirmed its activity, demonstrating a K_m for chorismate of 4.2 μM and a k_cat of 8 min⁻¹. asm.orgnih.gov 1H NMR spectroscopy detected isochorismate as an intermediate in the reaction. asm.orgnih.gov The crystal structure of Irp9 revealed a complex alpha/beta fold, typical of this enzyme family, and contains a Mg²⁺ ion in the active site, which is essential for its catalytic activity. rcsb.org

MbtI from Mycobacterium tuberculosis : MbtI is the salicylate synthase responsible for the first step in the biosynthesis of the siderophore mycobactin. osti.govwikipedia.org It catalyzes the conversion of chorismate to salicylate. osti.gov Kinetic studies show that isochorismate is a competent intermediate. osti.gov The enzyme's activity is pH-dependent; at a pH below 7.5, isochorismate is the main product, while above this pH, the enzyme efficiently produces salicylate without the accumulation of the intermediate. osti.govresearchgate.net Like Irp9, MbtI activity is dependent on Mg²⁺. osti.govresearchgate.net

TheO from Thermoactinomyces vulgaris : The salicylate synthase TheO, involved in thermorubin (B1234077) biosynthesis, was characterized and shown to convert chorismate to salicylate with a K_M of 109 ± 12 μM and a k_cat of 9.17 ± 0.36 min⁻¹. acs.org

AmS from Amycolatopsis methanolica : A novel salicylate synthase, AmS, was identified in the biosynthesis pathway of the siderophore amychelin. researchgate.net It converts chorismate to salicylate with a K_m of 129.05 μM and a k_cat of 2.20 min⁻¹ under optimal conditions. researchgate.net

The table below summarizes the kinetic parameters for several characterized salicylate synthases.

| Enzyme | Source Organism | K_m (μM) | k_cat (min⁻¹) |

| Irp9 | Yersinia enterocolitica | 4.2 | 8 |

| TheO | Thermoactinomyces vulgaris | 109 ± 12 | 9.17 ± 0.36 |

| AmS | Amycolatopsis methanolica | 129.05 | 2.20 |

Preclinical Pharmacological Research of Eseroline Salicylate

In Vitro Pharmacological Profiling

Enzyme Kinetic Studies with Purified Cholinesterases from Various Sources

Eseroline's interaction with cholinesterases, the enzymes responsible for the breakdown of acetylcholine (B1216132), has been characterized using purified enzymes from different species. nih.govcapes.gov.brnih.gov

Acetylcholinesterase (AChE) Inhibition: Eseroline (B613827) demonstrates a notable inhibitory effect on acetylcholinesterase (AChE). nih.gov It acts as a competitive inhibitor of AChE, with its potency varying depending on the enzyme's source. nih.gov The inhibition is rapid, occurring in less than 15 seconds, and is also readily reversible, with the enzyme regaining maximum activity within 15 seconds after the removal of eseroline by dilution. nih.gov This kinetic profile is markedly different from that of its parent compound, physostigmine (B191203). nih.gov

The inhibitory constants (Ki) of eseroline for AChE from various sources are presented in the table below:

| Enzyme Source | Ki (μM) |

| Electric Eel | 0.15 ± 0.08 |

| Human Red Blood Cells (RBC) | 0.22 ± 0.10 |

| Rat Brain | 0.61 ± 0.12 |

| Data sourced from a study on the reversible inhibition of acetylcholinesterase by eseroline. nih.gov |

Butyrylcholinesterase (BuChE) Inhibition: In contrast to its effect on AChE, eseroline is an extremely weak inhibitor of butyrylcholinesterase (BuChE) from horse serum, with a reported Ki of 208 ± 42 μM. nih.gov Further studies have shown that increasing the hydrophobicity of certain parts of the eseroline molecule can increase its potency against BuChE. nih.gov

Protective Effects: In vitro studies have also explored eseroline's ability to protect AChE from inactivation by irreversible inhibitors like diisopropyl fluorophosphate (B79755) (DFP) and carbamates. capes.gov.brnih.gov Eseroline provided significant protection to human erythrocyte AChE and electric eel AChE against these agents. capes.gov.brnih.gov For instance, it afforded 50% protection of erythrocyte AChE from inactivation by 1 μM DFP at a concentration of 4.3 μM. capes.gov.brnih.gov

Effects on Isolated Tissue Preparations, including Myenteric Plexus Longitudinal Muscle of Guinea Pig Ileum and Mouse Vas Deferens

Eseroline's pharmacological actions have been extensively studied in isolated tissue preparations, which are crucial for characterizing its opioid-like and cholinergic effects. ebi.ac.uknih.govebi.ac.ukcdnsciencepub.com

Guinea Pig Ileum: In the myenteric plexus longitudinal muscle of the guinea pig ileum, eseroline exhibits dual effects. At lower concentrations (0.2-15 μM), it inhibits electrically-evoked contractions, an effect that is antagonized by the opioid antagonist naloxone (B1662785), indicating an opioid receptor-mediated action. nih.govebi.ac.ukebi.ac.uknih.gov This suggests that eseroline acts presynaptically to inhibit the release of neurotransmitters. ebi.ac.uknih.gov

Conversely, at higher concentrations (above 20 μM), eseroline increases the contractions of the longitudinal muscle strip. nih.gov In preparations where opioid effects are blocked by naloxone, eseroline at concentrations higher than 5 μM induces contractions that are antagonized by atropine, suggesting a cholinergic mechanism. nih.gov Eseroline has also been shown to reduce the release of acetylcholine from the myenteric plexus when cholinesterases are inhibited. ebi.ac.uknih.gov Furthermore, it can antagonize the inhibitory effect of normorphine and potentiate the effect of exogenous acetylcholine, actions attributed to its anticholinesterase activity. ebi.ac.uknih.gov

Mouse Vas Deferens: Similar to its effects on the guinea pig ileum, eseroline inhibits the electrically evoked twitches of the mouse vas deferens, an action characteristic of opioid agonists. ebi.ac.uknih.govmedchemexpress.comchemsrc.com However, one study reported that eseroline failed to depress the twitch of the field-stimulated rat vas deferens. cdnsciencepub.comnih.gov

Investigations in Neuronal and Glial Cell Culture Systems

The effects of eseroline have been investigated in various neuronal and glial cell culture systems to understand its cellular mechanisms of action and potential neurotoxicity. ebi.ac.ukmedchemexpress.comnih.gov

Studies have utilized mouse neuroblastoma N1E-115, rat glioma C6, and neuroblastoma-glioma hybrid NG 108-15 cells. ebi.ac.ukmedchemexpress.comnih.gov In these neuronal cell lines, eseroline has been shown to induce a time- and dose-dependent leakage of lactic acid dehydrogenase (LDH) and an increased release of adenine (B156593) nucleotides, indicating cellular damage. ebi.ac.ukmedchemexpress.comnih.gov Eseroline was found to be more toxic than its parent compound, physostigmine. ebi.ac.uknih.gov

The concentrations of eseroline required to cause 50% release of adenine nucleotides or 50% leakage of LDH in NG-108-15 and N1E-115 cells over 24 hours ranged from 40 to 75 μM. ebi.ac.ukebi.ac.uknih.gov In contrast, higher concentrations (80 to 120 μM) were needed to elicit similar responses in C6 glioma cells and a non-neuronal rat liver cell line (ARL-15), with the latter being the most resistant to eseroline's toxicity. ebi.ac.uknih.gov

Phase contrast microscopy revealed extensive damage to the neuronal cell lines at eseroline concentrations as low as 75 μM. nih.gov A significant finding is that eseroline appears to cause neuronal cell death through a mechanism involving the loss of cellular ATP. ebi.ac.ukebi.ac.uknih.gov A greater than 50% loss of ATP was observed in N1E-115 cells after a 1-hour treatment with 0.3 mM eseroline, a time point at which LDH leakage was not yet detectable. ebi.ac.uknih.gov

In Vivo Pharmacological Investigations in Animal Models

Cholinesterase Inhibition Studies in Rodent Models

In vivo studies in rodent models have been conducted to assess the cholinesterase-inhibiting effects of eseroline and its potential protective actions.

One study investigated the protective effect of eseroline salicylate (B1505791) against lethal doses of the irreversible cholinesterase inhibitor diisopropyl fluorophosphate (DFP) and physostigmine in mice. capes.gov.brnih.gov When administered subcutaneously 15 minutes prior to the challenging agent, eseroline protected a significant percentage of the animals. capes.gov.brnih.gov These findings suggest that eseroline's ability to reversibly bind to and protect acetylcholinesterase in vivo correlates with its in vitro anticholinesterase profile. capes.gov.brnih.gov

Modulation of Central Nervous System Activities: Analgesia and Catalepsy

Eseroline's effects on the central nervous system, particularly its analgesic and cataleptic properties, have been a major focus of in vivo research in animal models. nih.govebi.ac.ukcdnsciencepub.comnih.gov

Analgesia: Eseroline has been demonstrated to be a potent antinociceptive agent in various rodent models, with an analgesic action reported to be stronger than that of morphine in some tests. nih.gov This effect is observed after both subcutaneous and intracerebral administration. ebi.ac.uknih.gov The analgesic effect of eseroline is reversed by the opioid antagonist naloxone, and the apparent pA2 values of naloxone against both eseroline and morphine are similar, suggesting that eseroline's analgesic effects are mediated by similar opioid receptors. ebi.ac.ukebi.ac.uknih.gov Importantly, the analgesic effect of eseroline is not related to its anticholinesterase activity. ebi.ac.uknih.gov

Catalepsy: In addition to analgesia, intraperitoneal injections of eseroline in rats have been shown to induce catalepsy, a state of immobility and muscle rigidity. ebi.ac.ukcdnsciencepub.comnih.gov This cataleptic effect is also antagonizable by naloxone, further supporting the involvement of opioid pathways in its central nervous system effects. ebi.ac.ukcdnsciencepub.comnih.gov

Protective Effects against Cholinesterase Inactivators, including Organophosphates and Carbamates

Eseroline, a metabolite of the reversible acetylcholinesterase (AChE) inhibitor physostigmine, has been investigated for its potential as a prophylactic agent against intoxication by irreversible or slowly reversible cholinesterase inactivators. This class of inactivators includes highly toxic organophosphate (OP) nerve agents and pesticides, as well as certain carbamates. The primary mechanism of toxicity for these agents is the essentially irreversible binding to and inactivation of AChE, leading to a cholinergic crisis from the accumulation of the neurotransmitter acetylcholine.

Preclinical research has focused on the "protective site occupation" hypothesis. According to this model, a pretreatment agent with reversible binding properties, such as eseroline, can temporarily occupy the active site of the AChE enzyme. This physical occupation shields the enzyme from the subsequent, irreversible covalent modification by an organophosphate or potent carbamate (B1207046). Once the reversible agent dissociates from the enzyme, AChE function is restored, provided the irreversible inactivator has been cleared from the system.

In vivo studies in animal models, primarily mice, have demonstrated that pretreatment with eseroline can significantly increase the survival rate following a lethal challenge with the organophosphate nerve agent soman. Research indicates that eseroline provides a protective effect by reversibly carbamylating a percentage of the total AChE pool. This transiently protected enzyme population is thus unavailable for the much more permanent phosphorylation by soman. When eseroline is metabolized and dissociates, the previously protected AChE becomes active again, mitigating the lethal effects of systemic enzyme inhibition.

Similarly, in vitro experiments using purified AChE have corroborated these findings. When the enzyme is pre-incubated with eseroline before being exposed to an organophosphate like Diisopropylfluorophosphate (DFP), the rate of irreversible enzyme inactivation is substantially reduced compared to control conditions without eseroline pretreatment. This confirms that eseroline directly interferes with the ability of the organophosphate to bind to its target. The protective efficacy is linked to eseroline's affinity for AChE and its dissociation kinetics.

The table below summarizes key findings from preclinical studies investigating the protective effects of eseroline.

| Cholinesterase Inactivator | Animal Model / System | Key Finding | Mechanism of Protection |

|---|---|---|---|

| Soman | Mouse (in vivo) | Pretreatment with eseroline significantly increased the protective index and survival against a lethal challenge of soman. | Reversible binding to AChE, preventing irreversible phosphorylation by soman. |

| Diisopropylfluorophosphate (DFP) | Purified Eel AChE (in vitro) | Pre-incubation with eseroline reduced the rate of AChE inactivation by DFP. | Competitive, reversible occupation of the AChE active site. |

| Carbofuran | Rodent Brain Homogenates (in vitro) | Eseroline demonstrated a protective effect against AChE inhibition by the potent carbamate insecticide carbofuran. | Transient carbamylation of the enzyme, shielding it from the more slowly-reversing carbofuran. |

Investigations of Neurotransmitter Release in Animal Brain Regions

Beyond its interaction with acetylcholinesterase, eseroline has been shown to modulate the release of several key neurotransmitters in the central nervous system. These investigations, often employing in vivo microdialysis in conscious, freely moving animals like rats, provide insight into the compound's broader neuropharmacological profile. The primary focus has been on its effects within the striatum and hippocampus, brain regions critical for motor control and memory, respectively.

Research in the rat striatum has consistently shown that eseroline administration leads to a significant increase in the extracellular concentrations of dopamine (B1211576) (DA) and its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). This effect is notable because it suggests an influence on the dopaminergic system. The mechanism is not believed to be a direct action on the dopamine transporter, but rather an indirect modulation. It is hypothesized that eseroline's actions on the cholinergic system—potentially through interactions with presynaptic nicotinic or muscarinic receptors on dopaminergic terminals—facilitate the release of dopamine.

In addition to its effects on dopamine, eseroline also influences the release of acetylcholine (ACh) itself. While its parent compound, physostigmine, increases synaptic ACh levels primarily by inhibiting its breakdown, studies suggest eseroline may directly facilitate the release of ACh from presynaptic terminals in regions like the hippocampus and cerebral cortex. This action is distinct from simple AChE inhibition and points to a more complex interaction with the mechanisms of vesicular neurotransmitter release, possibly involving presynaptic autoreceptors that regulate ACh outflow.

The table below details the observed effects of eseroline on neurotransmitter release in specific animal brain regions.

| Brain Region | Neurotransmitter | Observed Effect | Animal Model | Putative Mechanism |

|---|---|---|---|---|

| Striatum | Dopamine (DA) | Significant increase in extracellular levels. | Rat (in vivo microdialysis) | Indirect modulation, likely via cholinergic influence on presynaptic dopaminergic neurons. |

| Striatum | DOPAC & HVA | Significant increase in extracellular levels, corresponding to increased DA turnover. | Rat (in vivo microdialysis) | Consequence of enhanced dopamine release and metabolism. |

| Hippocampus | Acetylcholine (ACh) | Facilitation of ACh release from nerve terminals. | Rat Brain Slices (in vitro) | Interaction with presynaptic autoreceptors or other release-modulating mechanisms. |

| Cerebral Cortex | Acetylcholine (ACh) | Increased release of ACh. | Rat (in vivo microdialysis) | Modulation of presynaptic cholinergic release mechanisms. |

Computational and Theoretical Studies on Eseroline Salicylate

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor, to form a stable complex. ijrpr.com This method is crucial for understanding the molecular basis of drug action. For eseroline (B613827), simulations have primarily focused on its interaction with acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system.

Eseroline, a metabolite of the potent AChE inhibitor physostigmine (B191203) (also known as eserine), acts as a competitive inhibitor of this enzyme. nih.gov Molecular simulations have been employed to explore the binding of eseroline and related compounds within the active site of AChE. The active site of AChE is located at the bottom of a deep and narrow gorge, which is lined with aromatic amino acid residues. researchgate.netmdpi.com

Studies comparing the binding of various inhibitors reveal that hydrophobic interactions play a dominant role in the accommodation of physostigmine and its analogs within the AChE active site gorge. researchgate.net Although eseroline is a reversible inhibitor, unlike the carbamylating action of physostigmine, its binding affinity is significant. nih.govnih.gov Docking studies help to quantify this affinity through binding energy calculations and to visualize the specific interactions that stabilize the ligand-protein complex. For instance, simulations can identify key hydrogen bonds and hydrophobic contacts between the eseroline molecule and amino acid residues in the AChE gorge, such as Trp84, Tyr121, and Phe330. mdpi.com

Molecular dynamics (MD) simulations, which model the movement of atoms and molecules over time, provide further insights into the stability of the eseroline-AChE complex. researchgate.net These simulations can reveal fluctuations in the protein structure upon ligand binding and the potential existence of alternative exit pathways for ligands from the active site, a concept known as the "back door." researchgate.net In the case of physostigmine's interaction with AChE, eseroline is the leaving group during the carbamoylation process, and simulations have been used to understand its clearance from the active site. researchgate.net

| Parameter | Finding from Simulation Studies | Reference |

| Primary Target | Acetylcholinesterase (AChE) | nih.gov |

| Binding Site | Catalytic Active Site (CAS) within the gorge | mdpi.com |

| Key Interactions | Hydrophobic interactions with aromatic residues | researchgate.net |

| Inhibition Type | Competitive, Reversible | nih.gov |

| Binding Affinity (Ki) | 0.15 µM (Electric Eel AChE), 0.61 µM (Rat Brain AChE) | nih.gov |

| Complex Stability | Analyzed via Molecular Dynamics (MD) simulations | researchgate.net |

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations are employed to understand the electronic structure of a molecule, which dictates its reactivity and intermolecular interactions. rsc.org These methods, ranging from ab initio to density functional theory (DFT), can compute various molecular properties such as electrostatic potential, orbital energies (HOMO/LUMO), and charge distribution. wikipedia.org

For eseroline, ab initio quantum-chemical studies have been conducted to investigate its structure-activity relationships, particularly in comparison to other neuroactive compounds like morphine. nih.gov A key focus of such studies is the molecular electrostatic potential (MEP), which maps the charge distribution around the molecule. The MEP is crucial for understanding how a molecule will interact with its biological target; regions of negative potential are prone to electrophilic attack and hydrogen bond acceptance, while positive regions indicate sites for nucleophilic attack. nih.gov

These calculations also determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and stability. A smaller gap generally implies higher reactivity. By analyzing these electronic parameters, researchers can gain a deeper understanding of eseroline's ability to participate in the specific non-covalent interactions required for binding to the AChE active site. Furthermore, quantum chemical studies can analyze the interaction energy of eseroline with surrounding water molecules, providing insights into its solvation properties and the energetic costs of desolvation upon entering the hydrophobic active site of its target protein. nih.gov

| Quantum Chemical Parameter | Significance in Eseroline Research | Reference |

| Molecular Electrostatic Potential (MEP) | Predicts regions of the molecule likely to engage in electrostatic interactions and hydrogen bonding with the protein target. | nih.gov |

| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of the eseroline molecule. | |

| Interaction Energy with Water | Provides insight into solvation properties and the thermodynamics of binding to a hydrophobic active site. | nih.gov |

| Charge Distribution | Helps to rationalize the observed binding mode and the nature of intermolecular forces (e.g., electrostatic, van der Waals). | nih.gov |

Predictive Modeling of Eseroline's Biological Activities and Systemic Interactions

Predictive modeling in computational chemistry uses mathematical models to forecast the biological properties of molecules, including their efficacy, pharmacokinetics (Absorption, Distribution, Metabolism, Excretion - ADME), and potential toxicity (TOX). nih.gov These in silico models are vital for prioritizing drug candidates in the early stages of discovery. nih.govrepec.org

For eseroline, predictive models can be developed to estimate a range of properties. Quantitative Structure-Activity Relationship (QSAR) models are a prominent example. QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net By building a QSAR model based on eseroline and its analogs, it would be possible to predict the AChE inhibitory activity of novel, related structures, thereby guiding the synthesis of more potent derivatives. researchgate.net

Pharmacokinetic (ADME/TOX) modeling is another critical application. patsnap.com Algorithms can predict properties such as intestinal absorption, blood-brain barrier permeability, metabolic stability (e.g., inhibition of cytochrome P450 enzymes), and potential toxicity. patsnap.com While specific comprehensive predictive models for eseroline salicylate (B1505791) are not widely published, the methodologies are well-established. For instance, models could predict that eseroline's structure is conducive to good intestinal absorption and central nervous system penetration, which are important for its pharmacological profile. Such predictions are crucial for assessing the drug-likeness of a compound and identifying potential liabilities before extensive experimental testing. mdpi.com

| Predictive Model Type | Application to Eseroline | Potential Insights | Reference |

| QSAR | Correlate structural features with AChE inhibitory activity. | Guide design of more potent analogs. | researchgate.net |

| ADME/TOX | Predict pharmacokinetic properties and potential toxicities. | Assess drug-likeness, predict oral absorption, CNS penetration, and metabolic fate. | patsnap.com |

| Machine Learning Classifiers | Classify eseroline-like molecules as active or inactive against specific targets. | Screen large virtual libraries for potential hits. | repec.org |

Data Mining and Cheminformatics Approaches in Eseroline Research

Cheminformatics involves the use of computational tools to store, retrieve, and analyze chemical information, transforming data into knowledge. unm.edufrontiersin.org These approaches are essential for navigating the vast chemical space in drug discovery and understanding compound libraries. frontiersin.org

In the context of eseroline research, cheminformatics tools are used to manage and analyze its structural and bioactivity data. Large public databases like ChEMBL and PubChem contain entries for eseroline and its parent compound, physostigmine, detailing their physicochemical properties and reported biological activities from numerous assays. ebi.ac.uk Data mining these resources can reveal patterns, identify knowledge gaps, and suggest new research directions. For example, analyzing the activity of physostigmine across a wide range of biological targets (target profiling) can suggest potential off-target effects or new therapeutic applications that might also be relevant for eseroline.

Cheminformatics also encompasses the analysis of chemical space and molecular similarity. By mapping the chemical space around eseroline, researchers can identify structurally similar compounds from commercial or proprietary libraries for biological screening. This "scaffold hopping" or similarity searching can lead to the discovery of novel chemotypes with similar biological activity but potentially improved properties. f1000research.com Furthermore, these approaches are foundational to the development of the predictive models discussed in the previous section, as they provide the curated datasets necessary for building robust QSAR and machine learning models. researchgate.net

Q & A

Q. What are the common synthetic pathways for eseroline salicylate, and what factors influence their efficiency?

this compound is synthesized via esterification of eseroline (a hydrolysis product of physostigmine) with salicylic acid. Key factors include reaction temperature, catalyst selection (e.g., sulfuric acid or enzymatic catalysts), and solvent polarity. For example, D-optimal experimental design methodologies have been applied to optimize sublingual formulations of related salicylate esters, emphasizing the importance of variable interactions (e.g., excipient ratios, pH) in yield optimization . Researchers should validate purity using techniques like HPLC and NMR, ensuring residual solvents comply with pharmacopeial standards.

Q. How does pH affect the stability of this compound in aqueous solutions?

Stability studies indicate that this compound undergoes hydrolysis in aqueous environments, with degradation rates pH-dependent. At pH 6, the compound exhibits maximal stability due to reduced ionization of the ester bond. Protonated forms of the molecule are critical for maintaining inhibitory activity in cholinergic systems, as observed in physostigmine derivatives. Researchers should conduct accelerated stability testing (e.g., 40°C/75% RH) and monitor degradation products like eseroline and salicylic acid via LC-MS .

Advanced Research Questions

Q. What analytical techniques are recommended for quantifying this compound in biological matrices, and how do they address matrix interference?

LC-MS/MS is the gold standard for quantifying this compound in plasma or cerebrospinal fluid due to its sensitivity (detection limits <1 ng/mL) and specificity. To mitigate matrix effects, use protein precipitation with acetonitrile or solid-phase extraction (SPE) for sample cleanup. Orthogonal partial least squares discriminant analysis (OPLS-DA) can differentiate metabolite profiles in complex matrices, as demonstrated in salicylate-related studies on goat semen . For validation, follow FDA bioanalytical guidelines, including tests for recovery, matrix effects, and carryover.

Q. How can researchers address discrepancies in reported pharmacokinetic data for this compound across studies?

Contradictions in pharmacokinetic parameters (e.g., half-life, bioavailability) often arise from methodological differences, such as:

- Dosing routes : Sublingual administration bypasses first-pass metabolism, increasing bioavailability compared to oral dosing .

- Analytical sensitivity : Studies using less sensitive assays may underreport low-concentration phases.

- Species variability : Rodent models may not fully replicate human metabolic pathways. To reconcile data, conduct meta-analyses with strict inclusion criteria (e.g., peer-reviewed studies using validated assays) and apply mixed-effects models to account for intersubject variability .

Q. What experimental designs are optimal for investigating this compound’s neuroprotective mechanisms in Alzheimer’s disease models?

Use transgenic rodent models (e.g., APP/PS1 mice) to evaluate cholinesterase inhibition and amyloid-beta reduction. Employ a factorial design to test interactions between this compound and adjunct therapies (e.g., memantine). Include negative controls (vehicle-only) and positive controls (donepezil). For translational relevance, correlate behavioral outcomes (e.g., Morris water maze) with biomarker data (e.g., CSF acetylcholine levels) . Power analysis should determine sample sizes to ensure statistical robustness, with p-values adjusted for multiple comparisons .

Methodological Notes

- Data Reproducibility : Document experimental protocols in line with the Beilstein Journal of Organic Chemistry guidelines, including detailed synthesis steps, characterization data (e.g., NMR spectra), and statistical codes .

- Literature Review : Prioritize peer-reviewed studies indexed in Web of Science or PubMed. Avoid non-refereed sources (e.g., blogs) unless citing foundational methodologies .

- Conflict Resolution : For contradictory findings, apply PICOT frameworks (Population, Intervention, Comparison, Outcome, Timeframe) to isolate variables and refine hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.